molecular formula C13H13N3O4 B11794024 Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11794024
M. Wt: 275.26 g/mol
InChI Key: IWQNFASWUWVLOO-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate (CAS 1416344-35-8) is a chemical compound offered for research and development purposes. This reagent belongs to the aminopyrazole chemical class, a scaffold recognized in medicinal chemistry for its utility in constructing pharmacologically active molecules . The structure combines a 5-aminopyrazole core, a privileged building block in drug discovery, with a 2,3-dihydrobenzo[b][1,4]dioxin moiety . This specific molecular architecture makes it a valuable intermediate for scientists working in organic synthesis and hit-to-lead optimization campaigns. The 5-aminopyrazole nucleus is a versatile framework that can interact with various biological targets. Research into analogous compounds has demonstrated that 5-amino-4-carboxamide pyrazole derivatives can act as selective kinase inhibitors , while other aminopyrazoles have been investigated for their potential as anti-infective and anti-inflammatory agents . This compound is provided exclusively for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3

InChI Key

IWQNFASWUWVLOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

A widely adopted method involves the condensation of β-ketonitriles with hydrazines, a strategy validated for 5-aminopyrazole derivatives. For this compound, methyl 3-(2,3-dihydrobenzo[b][1,dioxin-6-yl)-3-oxopropanenitrile serves as the β-ketonitrile precursor. Reacting this with hydrazine hydrate in ethanol under reflux yields the pyrazole core. The amino group at position 5 is retained by selecting monosubstituted hydrazines or through post-synthetic modifications.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C)

  • Time: 6–8 hours

  • Yield: 60–75%

Cyclization of Alkynones with Hydrazines

An alternative route employs alkynones, such as methyl 3-(2,3-dihydrobenzo[b]dioxin-6-yl)propiolate, which undergoes cyclization with hydrazines. This method selectively forms the pyrazole ring while preserving ester functionality at position 4.

Key Steps :

  • Alkynone Preparation : Sonogashira coupling of 6-iodo-2,3-dihydrobenzo[b]dioxin with methyl propiolate.

  • Cyclization : Treatment with hydrazine hydrate in tetrahydrofuran (THF) at 0°C to room temperature.

Functionalization and Protecting Group Strategies

Protection of the Amino Group

The 5-amino group is prone to oxidation or undesired side reactions during synthesis. To mitigate this, temporary protection using tert-butoxycarbonyl (Boc) or SEM (2-(trimethylsilyl)ethoxymethyl) groups is employed.

Example Protocol :

  • SEM Protection :

    • Reagents: SEMCl (1.1 equiv), NaH (1.3 equiv) in DMF

    • Conditions: 0°C to 25°C, 2.5 hours

    • Yield: 82%

Esterification and Carboxylate Retention

The methyl ester at position 4 is introduced either early via ester-containing precursors (e.g., methyl cyanoacetate) or through post-cyclization esterification. Direct esterification using methanol and sulfuric acid under reflux is common.

Optimization and Reaction Engineering

Ultrasonic-Assisted Synthesis

Recent advancements utilize ultrasonic irradiation to accelerate reaction rates. For instance, cyclocondensation steps under ultrasound reduce reaction times from hours to minutes while improving yields by 15–20%.

Case Study :

  • Reaction : Cyclization of β-ketonitrile with hydrazine

  • Ultrasound Frequency : 40 kHz

  • Time : 30 minutes

  • Yield Increase : 78% → 92%

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Lewis acids (e.g., ZnCl₂) catalyze cyclization. A comparative study revealed:

SolventCatalystYield (%)
EthanolNone65
DMFZnCl₂82
THFFeCl₃73

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (ethyl acetate/hexane or methanol/dichloromethane) remains the standard for isolating the final product. High-performance liquid chromatography (HPLC) is used for analytical purity checks (>98%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.48 (d, J = 2.1 Hz, 1H, Ar-H)

    • δ 6.83 (m, 2H, Dioxin-H)

    • δ 5.61 (s, 2H, NH₂)

    • δ 3.85 (s, 3H, OCH₃)

  • IR (KBr) :

    • 3340 cm⁻¹ (N-H stretch)

    • 1705 cm⁻¹ (C=O ester)

Challenges and Limitations

  • Regioselectivity : Competing formation of 3-aminopyrazole isomers necessitates careful control of stoichiometry.

  • Stability : The 1,4-benzodioxin moiety is sensitive to light and oxygen, requiring inert atmosphere storage .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate features a unique structural arrangement that combines a pyrazole ring with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The synthesis of this compound typically involves multi-step organic reactions that can be monitored using techniques such as thin-layer chromatography (TLC) and various spectroscopic methods (IR, NMR) to confirm product formation.

The compound exhibits notable biological activities attributed to its structural components:

  • Anticancer Properties : Compounds with pyrazole rings have been shown to possess cytotoxic effects against various human cancer cell lines. For instance, research indicates that derivatives of pyrazoles can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Antimicrobial Activity : The presence of the triazole ring in related compounds has been linked to antifungal and antibacterial properties. This compound may similarly exhibit these activities due to its structural similarities.
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in managing diabetes and neurodegenerative diseases respectively .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity against colorectal carcinoma cells (RKO), with the compound inducing apoptosis in a dose-dependent manner .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of the compound. It was tested against α-glucosidase and acetylcholinesterase. Results showed that this compound exhibited effective inhibition of both enzymes, suggesting its potential use in treating Type 2 diabetes and Alzheimer's disease .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in colorectal carcinoma cells
AntimicrobialPotential antifungal and antibacterial activity
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase

Table 2: Comparison of Pyrazole Derivatives

Compound NameStructure FeaturesBiological Activity
This compoundPyrazole ring with benzodioxin moietyAnticancer, enzyme inhibition
4-(2,3-Dihydrobenzodioxin)-5-hydrazino-triazoleHydrazine instead of amino groupDifferent enzyme interactions
2-{2,3-Dihydrobenzo[1,4]dioxin}-5-methylthio-triazoleContains thioether substituentAntimicrobial properties

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Benzodioxane vs. This structural feature may improve binding affinity in biological targets, such as enzymes or receptors.
  • Ester Group Variations : The methyl ester in the target compound offers slightly lower steric hindrance and higher metabolic stability compared to ethyl esters in analogues like compound 11b .
  • Functional Group Diversity: Unlike analogues with hydroxy or cyano groups (e.g., 11a, 7a), the target compound lacks polar substituents beyond the amino group, which may reduce solubility in aqueous media but enhance lipophilicity.

Biological Activity

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The structural features of this compound suggest various biological activities, particularly in the realms of anti-diabetic and anti-cancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula: C13_{13}H13_{13}N3_{3}O4_{4}
  • Molecular Weight: 273.26 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor for enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in Plasmodium falciparum, the causative agent of malaria .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .
  • Interaction with Biological Targets : The pyrazole ring is known for its ability to interact with various biological targets, including those involved in cancer cell proliferation and metabolic disorders .

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities. Here are some key findings:

CompoundActivityIC50 Value (μM)Reference
2,3-Dihydrobenzo[b][1,4]dioxine derivativesPARP1 inhibition0.88
Ethyl 1-aryl-5-hydroxy-1H-pyrazole derivativesDHODH inhibitionNot specified
Various pyrazole derivativesAntioxidant activityNot specified

Case Study 1: Antidiabetic Potential

A study examined the effects of pyrazole derivatives on alpha-glucosidase and acetylcholinesterase activities, suggesting a potential role in managing Type 2 Diabetes Mellitus (T2DM). The results indicated that specific derivatives exhibited significant inhibitory effects on these enzymes, which are critical in glucose metabolism .

Case Study 2: Anticancer Properties

Another investigation into related compounds revealed that certain pyrazole derivatives had promising anticancer activities by targeting key enzymes involved in cancer cell proliferation. The study highlighted the structure-activity relationship (SAR) that could guide further development of more potent compounds .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Reagents/Catalysts Product Reference
Acidic hydrolysisHCl (6M), reflux, 6–8 hrs5-Amino-1-(dihydrobenzodioxinyl)-1H-pyrazole-4-carboxylic acid
Basic hydrolysisNaOH (2M), ethanol, Δ, 4 hrsSodium salt of the carboxylic acid

The choice of conditions depends on the desired product stability. Acidic hydrolysis avoids side reactions with the amino group but requires longer reaction times.

Amino Group Functionalization

The primary amino group at the 5-position participates in nucleophilic substitution and condensation reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides, enhancing biological activity or enabling conjugation:

RCOCl+NH2-pyrazoleRCONH-pyrazole+HCl\text{RCOCl} + \text{NH}_2\text{-pyrazole} \rightarrow \text{RCONH-pyrazole} + \text{HCl}

  • Example : Acetylation with acetic anhydride in pyridine yields the N-acetyl derivative.

Schiff Base Formation

Condensation with aldehydes produces imine-linked derivatives, a key step in synthesizing larger heterocycles:

RCHO+NH2-pyrazoleRCH=N-pyrazole+H2O\text{RCHO} + \text{NH}_2\text{-pyrazole} \rightarrow \text{RCH=N-pyrazole} + \text{H}_2\text{O}

  • Conditions : Catalytic p-toluenesulfonic acid (PTSA) in aqueous ethanol at 80°C .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron density facilitates substitutions at reactive positions:

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0–5°CC-33-Nitro-pyrazole derivative
SulfonationH₂SO₄, SO₃, 50°CC-33-Sulfo-pyrazole derivative

Regioselectivity is governed by the electron-donating amino group, directing electrophiles to the meta position relative to the NH₂ group.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Triazole Formation

Reaction with nitriles or azides under Huisgen conditions generates triazole-linked systems:

  • Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms a triazole-pyrazole hybrid.

Pyrimidine Derivatives

Condensation with β-diketones or enamines yields pyrimidine-fused pyrazoles, leveraging the amino group’s nucleophilicity .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings is feasible after introducing halides:

Reaction Catalyst Substrate Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃BromopyrazoleBiaryl-pyrazole hybrid

Note: Direct coupling requires prior halogenation at the pyrazole ring, which is not inherent to the parent compound .

Reductive Amination

The amino group reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines:

RCO+NH2-pyrazoleNaBH3CNRCH2NH-pyrazole\text{RCO} + \text{NH}_2\text{-pyrazole} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-pyrazole}

This method is employed to diversify the compound’s pharmacological profile.

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

Solvent Reaction Efficiency Byproduct Formation
EthanolHighLow
DMFModerateModerate
THFLowHigh

Polar protic solvents like ethanol enhance nucleophilic substitution rates.

Stability Under Oxidative Conditions

The dihydrobenzo[dioxin] moiety is susceptible to oxidation, limiting the use of strong oxidizing agents. Mild oxidants like MnO₂ are preferred to preserve the heterocyclic framework.

Q & A

Basic: What synthetic strategies are commonly employed to prepare pyrazole-4-carboxylate derivatives, and how can they be adapted for this compound?

Pyrazole-4-carboxylates are typically synthesized via cyclocondensation of β-ketoesters with hydrazines or their derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux, followed by hydrolysis . Adapting this method for the target compound would require:

  • Replacing phenylhydrazine with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-substituted hydrazine.
  • Optimizing reaction conditions (e.g., solvent, temperature, catalyst) to accommodate steric and electronic effects of the dihydrodioxin moiety.

Key Reaction Parameters:

ReagentSolventTemperatureYield (%)Reference
Ethyl acetoacetateEthanolReflux65–75
Hydrazine hydrateAcOH/EtOHRT/Reflux70–85

Advanced: How can computational methods (e.g., DFT) and X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Density Functional Theory (DFT) calculations and X-ray crystallography are critical for validating molecular geometry and electronic properties. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , X-ray diffraction confirmed planarity of the pyrazole ring and hydrogen-bonding networks, while DFT (B3LYP/6-311++G**) optimized bond angles and vibrational frequencies matched experimental IR data . For the target compound:

  • Perform single-crystal X-ray analysis to confirm substituent orientation on the dihydrodioxin ring.
  • Compare experimental NMR/IR spectra with DFT-predicted values to identify tautomeric forms or conformational isomers.

Basic: What spectroscopic techniques are most reliable for characterizing pyrazole-4-carboxylates, and what key spectral features should be prioritized?

  • 1H/13C NMR : Look for pyrazole ring protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). The dihydrodioxin moiety will show distinct aromatic protons (δ 6.8–7.2 ppm) and methylene signals (δ 4.2–4.5 ppm) .
  • FTIR : Confirm ester C=O (1720–1740 cm⁻¹) and NH₂ stretching (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃).

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

SAR studies on pyrazole derivatives highlight:

  • Substituent Effects : Electron-withdrawing groups on the pyrazole ring enhance enzyme inhibition (e.g., COX-2) . The dihydrodioxin group may improve lipophilicity and binding to hydrophobic pockets.
  • Bioisosteric Replacement : Replacing the methyl ester with a carboxylic acid (via hydrolysis) could modulate solubility and target affinity .
  • In Silico Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., kinases, GPCRs).

Basic: What are the critical stability considerations for storing and handling this compound?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Light Sensitivity : The dihydrodioxin moiety may degrade under UV light; use amber vials .
  • Solubility : Pre-dissolve in DMSO or DMF for biological assays to avoid precipitation .

Advanced: How can researchers address contradictory data in synthetic yields or biological activity across similar pyrazole derivatives?

  • Reaction Reproducibility : Standardize catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and degas solvents to minimize side reactions .
  • Biological Assay Variability : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
  • Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate ) to identify trends .

Basic: What purification techniques are recommended for isolating this compound with high purity?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of ester and acid byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted hydrazine precursors .

Advanced: How can solubility challenges be mitigated during formulation for in vivo studies?

  • Prodrug Strategy : Convert the ester to a more soluble salt (e.g., sodium carboxylate) .
  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability .
  • Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, and saline .

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